![molecular formula C22H23ClN2O3S B2742112 1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 696633-39-3](/img/structure/B2742112.png)
1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an essential enzyme in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
TAK-659 works by inhibiting the activity of BTK, which is an essential enzyme in the signaling pathway of B cells. BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies and fighting infections. By inhibiting BTK, TAK-659 can effectively block the signaling pathway of B cells, leading to a reduction in the production of antibodies and a decrease in inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to effectively inhibit the activity of BTK and reduce the production of antibodies. This has been demonstrated in various animal models of autoimmune diseases and cancer. TAK-659 has also been shown to have anti-inflammatory effects, which make it a promising drug candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its potency as a BTK inhibitor. TAK-659 has been shown to be more potent than other BTK inhibitors, such as ibrutinib. This makes TAK-659 a promising drug candidate for the treatment of diseases that are resistant to other BTK inhibitors. However, one of the limitations of TAK-659 is its potential toxicity. TAK-659 has been shown to have toxic effects on the liver and kidneys in preclinical studies. This makes it important to carefully monitor the dose and duration of TAK-659 treatment in clinical trials.
Future Directions
There are several future directions for the study of TAK-659. One potential application of TAK-659 is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has been shown to effectively reduce inflammation in preclinical models of autoimmune diseases, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another potential application of TAK-659 is in the treatment of cancer. BTK has been shown to play a crucial role in the survival and proliferation of certain types of cancer cells, and TAK-659 has been shown to effectively inhibit the activity of BTK in preclinical studies. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in the treatment of various types of cancer.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the preparation of 3-chloro-2-methylphenylamine, which is then reacted with 4-methoxynaphthalene-1-sulfonyl chloride to form the intermediate product. The intermediate product is then reacted with piperazine to form the final product, TAK-659. The synthesis of TAK-659 has been described in detail in several scientific publications.
Scientific Research Applications
TAK-659 has been extensively studied in scientific research for its potential therapeutic applications. Several studies have shown that TAK-659 is a potent inhibitor of BTK and can effectively block the signaling pathway of B cells. This makes TAK-659 a promising drug candidate for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-16-19(23)8-5-9-20(16)24-12-14-25(15-13-24)29(26,27)22-11-10-21(28-2)17-6-3-4-7-18(17)22/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNULJTSLJVJPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

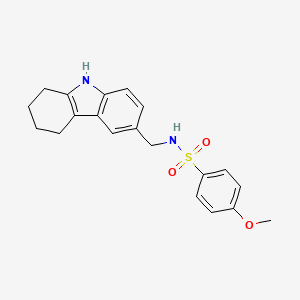
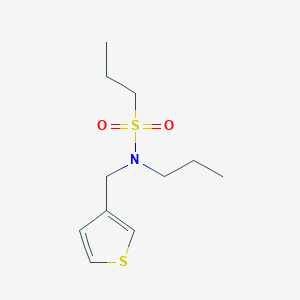

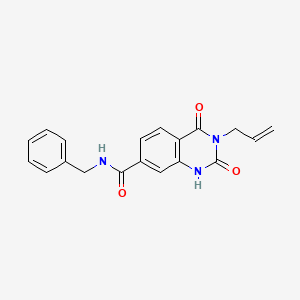
![ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2742037.png)
![N-(2-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2742038.png)
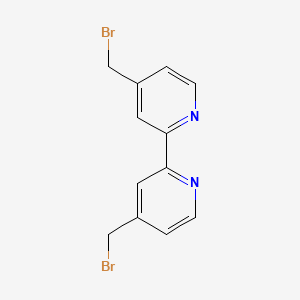
![2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide](/img/structure/B2742040.png)
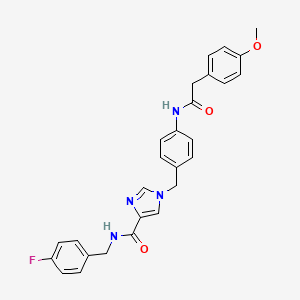
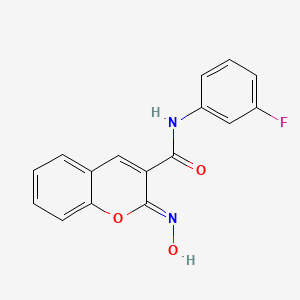
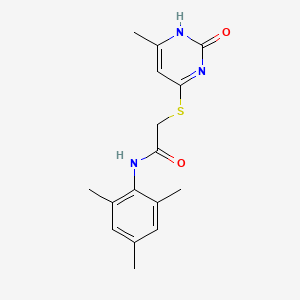
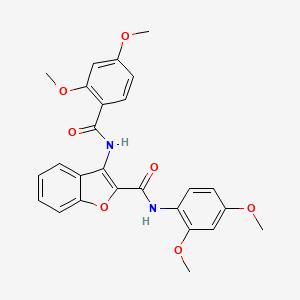
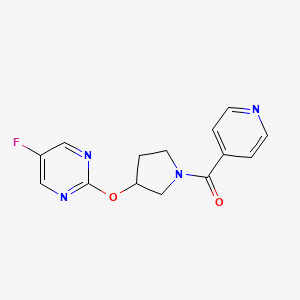
![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2742051.png)